

iMAC2: A Potent Inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC)

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iMAC2, with the chemical name 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, is a synthetic small molecule belonging to the dibromocarbazole piperazine class of compounds. It has been identified as a highly potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component in the intrinsic pathway of apoptosis.[1]

Quantitative Data on iMAC2 Activity

The inhibitory potency of **iMAC2** has been quantified, providing key metrics for its biological activity. This data is crucial for assessing its potential as a research tool and a therapeutic agent.

Parameter	Value	Description
IC50	28 nM	The half maximal inhibitory concentration, indicating the concentration of iMAC2 required to inhibit 50% of MAC activity.[2][3][4]
LD50	15000 nM	The median lethal dose, representing the concentration at which 50% of cells are killed.[2][3]



Experimental Protocols

Understanding the methodologies used to characterize **iMAC2** is essential for reproducing and building upon existing research. The following sections detail the key experimental protocols.

Cytochrome c Release Assay using Western Blot

This assay is a functional method to determine the inhibitory effect of **iMAC2** on the release of cytochrome c from mitochondria, a downstream event of MAC opening.

- 1. Isolation of Mitochondria:
- Cells are harvested and washed with a phosphate-buffered saline (PBS) solution.
- The cell pellet is resuspended in a mitochondrial isolation buffer.
- Cells are homogenized to disrupt the plasma membrane while keeping the mitochondria intact.
- The homogenate is centrifuged at a low speed to pellet nuclei and unbroken cells.
- The supernatant is then centrifuged at a high speed to pellet the mitochondria.
- 2. Pre-incubation with iMAC2:
- The isolated mitochondria are resuspended in a mitochondrial assay buffer.
- The mitochondrial suspension is then pre-incubated with various concentrations of **iMAC2** (or a vehicle control like DMSO) for a specified duration, for instance, 30 minutes at 30°C.[1]
- 3. Induction of Apoptosis:
- Apoptosis is induced by adding a pro-apoptotic agent, such as recombinant tBid and Bax proteins, to the mitochondrial suspension.
- 4. Separation of Mitochondria and Supernatant:
- The mitochondrial suspension is centrifuged at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[1]

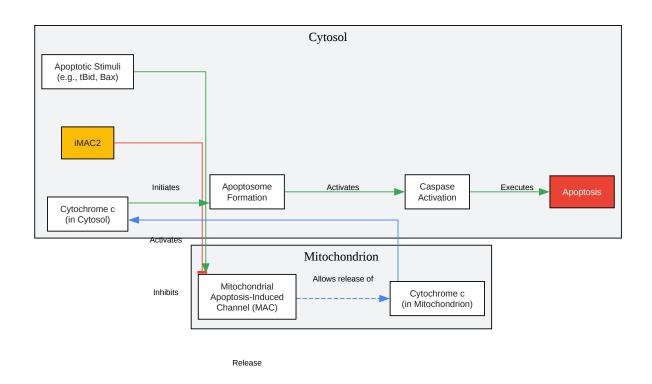


- The supernatant, which contains the released cytosolic proteins including cytochrome c, is carefully collected.[1]
- The mitochondrial pellet is washed and subsequently lysed.[1]
- 5. Western Blot Analysis:
- The protein concentrations of both the supernatant and the lysed mitochondrial fractions are determined.
- Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.[1]
- The membrane is probed with a primary antibody specific for cytochrome c, followed by an HRP-conjugated secondary antibody.[1]
- 6. Data Analysis:
- The amount of cytochrome c in the supernatant and mitochondrial fractions is quantified by densitometry of the Western blot bands. A reduction in cytochrome c in the supernatant of iMAC2-treated samples compared to the control indicates the inhibition of its release.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are critical for understanding the complex biological processes and experimental procedures involving **iMAC2**.

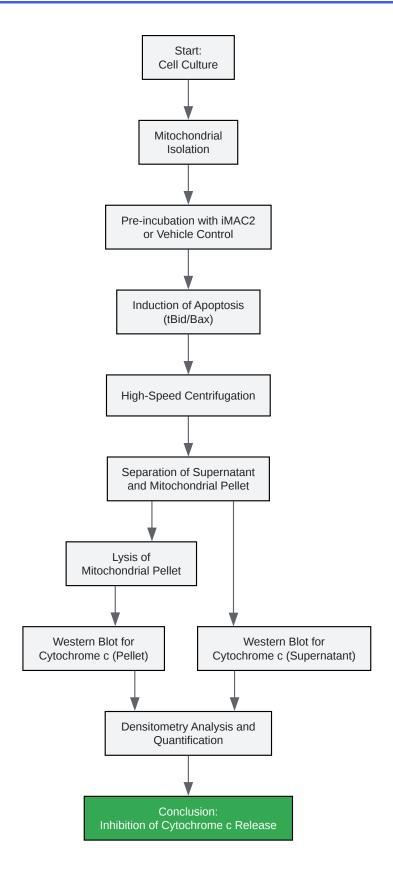




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Caption: Signaling pathway of iMAC2 in the intrinsic apoptosis cascade.





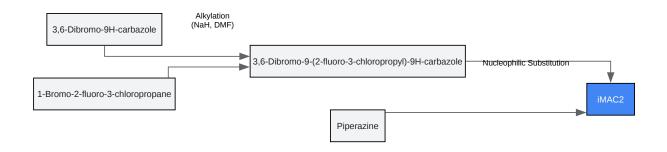
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Caption: Experimental workflow for the Cytochrome c release assay.



Synthetic Pathway of iMAC2

The synthesis of 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride (**iMAC2**) is a multi-step process. A representative synthetic scheme is outlined below.



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Caption: Synthetic pathway for the iMAC2 compound.

This technical guide provides a foundational understanding of the **iMAC2** compound, its target, binding characteristics, and the experimental methodologies used for its characterization. The provided diagrams offer a clear visual representation of the associated pathways and workflows, aiding in the comprehension of its mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

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References

- 1. benchchem.com [benchchem.com]
- 2. iMAC2 hydrochloride | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]



- 4. iMAC2 Datasheet DC Chemicals [dcchemicals.com]
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